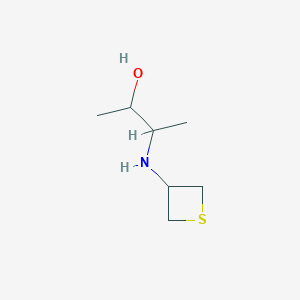

3-(Thietan-3-ylamino)butan-2-ol

Description

3-(Thietan-3-ylamino)butan-2-ol is a sulfur-containing amino-alcohol characterized by a thietane (a four-membered saturated ring with one sulfur atom) and a secondary alcohol moiety. Its molecular formula is hypothesized to be C₇H₁₅NOS (molecular weight: ~161.26 g/mol), derived from the combination of a thietan-3-ylamino group (C₃H₆NS) and a butan-2-ol chain (C₄H₉O). The compound’s structural uniqueness lies in its thietane ring, which introduces ring strain and sulfur-based reactivity, and the amino-alcohol functionality, enabling hydrogen bonding and acid-base interactions.

Properties

Molecular Formula |

C7H15NOS |

|---|---|

Molecular Weight |

161.27 g/mol |

IUPAC Name |

3-(thietan-3-ylamino)butan-2-ol |

InChI |

InChI=1S/C7H15NOS/c1-5(6(2)9)8-7-3-10-4-7/h5-9H,3-4H2,1-2H3 |

InChI Key |

VSUHLTINHJPBKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)O)NC1CSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thietan-3-ylamino)butan-2-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . These reactions typically require specific conditions such as the presence of a base or a photochemical catalyst.

Industrial Production Methods

Industrial production of thietane derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Thietan-3-ylamino)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into different thietane derivatives.

Substitution: Nucleophilic substitution reactions are common, where the thietane ring can be modified by replacing specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium sulfide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives .

Scientific Research Applications

3-(Thietan-3-ylamino)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thietan-3-ylamino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The thietane ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules . This allows the compound to modulate biochemical pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Thietan-3-ylamino)butan-2-ol with key analogs, focusing on molecular features, physicochemical properties, and inferred reactivity (Table 1).

Table 1: Comparative Overview of 3-(Thietan-3-ylamino)butan-2-ol and Analogs

Thietane-Containing Compounds

- Thietan-3-ol (CAS 10304-16-2): A simpler analog with only a thietane ring and hydroxyl group. Its lower molecular weight (90.14 g/mol) and lack of an amino group suggest reduced hydrogen-bonding capacity compared to the target compound. The absence of an amino group also limits its reactivity in nucleophilic or coordination chemistry .

Branched Alcohols

- 3,3-Dimethylbutane-2-ol (CAS 464-07-3): A branched alcohol with a molecular weight of 102.17 g/mol. Branching reduces its boiling point compared to linear isomers (e.g., butan-1-ol) . The target compound’s amino group and thietane ring likely elevate its boiling point relative to this analog due to stronger hydrogen bonding.

Bioactive Analogs

- Bitertanol (CAS 55179-31-2): A triazole-containing antifungal agent with a butan-2-ol backbone. Its biphenyl group contributes to high lipophilicity (log P ~3.5), whereas the target compound’s thietane ring may impart moderate hydrophobicity. Bitertanol’s antifungal efficacy is tied to its triazole moiety, while the target compound’s bioactivity (if any) would depend on sulfur-mediated mechanisms .

Aromatic Alcohols

- 2-Methyl-3-phenylbutan-2-ol (CAS 3280-08-8): Features a phenyl group, enhancing hydrophobicity. This distinction could influence applications in drug design, where membrane permeability is critical .

Research Implications and Gaps

- Physicochemical Data : Experimental determination of boiling point, density, and log P for the target compound is needed to validate comparisons.

- Bioactivity Screening: Testing against sulfur-sensitive pathogens or enzymes could reveal unique applications compared to Bitertanol or phenyl-containing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.